molecular formula C9H13F9O3Si B1662079 Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane CAS No. 85877-79-8

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane

Cat. No.: B1662079
CAS No.: 85877-79-8
M. Wt: 368.27 g/mol
InChI Key: IJROHELDTBDTPH-UHFFFAOYSA-N
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Description

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a synthetic organosilicon compound with the molecular formula C₉H₁₃F₉O₃Si. It is a colorless, volatile liquid with a low vapor pressure. This compound is known for its wide range of applications in organic synthesis, materials science, and biomedical research .

Mechanism of Action

Target of Action

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane, also known as NONAFLUOROHEXYLTRIMETHOXYSILANE, primarily targets various inorganic and organic substrates. It interacts with hydroxyl, carboxyl, and oxygen-containing groups present in these substrates .

Mode of Action

The compound acts by forming chemical bonds with its targets. After undergoing hydrolysis, it releases low molecular weight alcohols, resulting in the formation of active silanol . This active silanol can chemically bond with hydroxyl, carboxyl, and oxygen-containing groups in various substrates .

Biochemical Pathways

The primary biochemical pathway involved is the formation of a self-assembled monolayer of fluorosilane on the surface of inorganic substrates. This process occurs as a result of the chemical bonding between the active silanol and the substrate .

Pharmacokinetics

The compound is known to react slowly with moisture or water .

Result of Action

The result of the compound’s action is the formation of a surface layer on the treated substrates. This layer has extremely low surface energy and poor wettability, exhibiting excellent hydrophobic, oleophobic, and anti-fouling properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture or water can lead to hydrolysis of the compound . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is typically synthesized through a series of reactions involving fluorinated alcohols and silane precursors. The general synthetic route involves the reaction of a fluorinated alcohol with a trimethoxysilane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has been utilized in a variety of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane
  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
  • Chlorotrimethylsilane
  • Butanethiol

Uniqueness

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane stands out due to its unique combination of fluorinated and silane functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it highly valuable in various research and industrial applications. Its ability to improve the solubility of drug molecules and act as a catalyst in hydrolysis reactions further enhances its utility .

Properties

IUPAC Name

trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F9O3Si/c1-19-22(20-2,21-3)5-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJROHELDTBDTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2Si(OCH3)3, C9H13F9O3Si
Record name Silane, trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576342
Record name ((Perfluorobutyl)ethyl)trimethoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85877-79-8
Record name Nonafluorohexyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85877-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Perfluorobutyl)ethyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonafluorohexyl Trimethoxysilane
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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